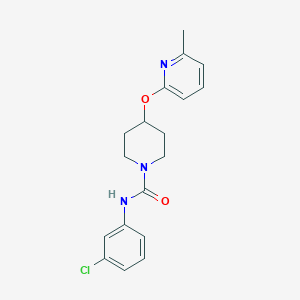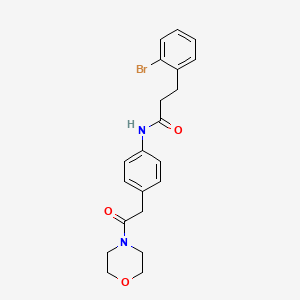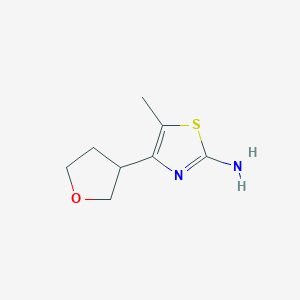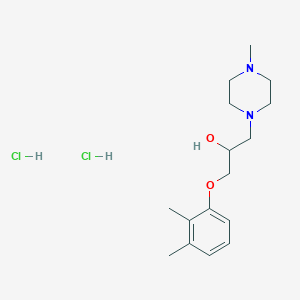![molecular formula C14H12ClN3O B2367959 (3-氯苯基)(7,8-二氢吡啶并[4,3-d]嘧啶-6(5H)-基)甲酮 CAS No. 1797869-80-7](/img/structure/B2367959.png)
(3-氯苯基)(7,8-二氢吡啶并[4,3-d]嘧啶-6(5H)-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-chlorophenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone is a heterocyclic compound that features a pyrido[4,3-d]pyrimidine core. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
科学研究应用
(3-chlorophenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential antimicrobial and anticancer activities.
Materials Science: It can be used as a building block for the synthesis of novel materials with unique electronic properties.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
作用机制
Target of Action
Similar compounds, such as pyrido[2,3-d]pyrimidines, have been reported to have a wide range of biological activities . They are often used as inhibitors for various protein kinases , which play crucial roles in cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism .
Mode of Action
Similar compounds have been reported to inhibit protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . These compounds interact with the active sites of these enzymes, preventing them from catalyzing their respective reactions, thereby inhibiting the signaling pathways they are involved in .
Biochemical Pathways
Similar compounds have been reported to inhibit protein kinases , which are involved in numerous cellular signaling pathways. By inhibiting these enzymes, the compound could potentially affect a wide range of biochemical pathways, leading to various downstream effects.
Pharmacokinetics
Similar compounds have been reported to have good bioavailability . The compound’s pharmacokinetic properties would significantly impact its bioavailability, determining how much of the compound reaches its target sites in the body.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-chlorophenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone typically involves the reaction of 6-amino-2-thiouracil with 3-(4-fluorophenyl)-1-(4-bromophenyl)-2-propen-1-one in dimethylformamide . The reaction is carried out under reflux conditions to form the desired pyrido[4,3-d]pyrimidine derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.
化学反应分析
Types of Reactions
(3-chlorophenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form unsaturated derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of unsaturated pyrido[4,3-d]pyrimidine derivatives.
Reduction: Formation of dihydropyrido[4,3-d]pyrimidine derivatives.
Substitution: Formation of substituted pyrido[4,3-d]pyrimidine derivatives with various functional groups.
相似化合物的比较
Similar Compounds
Pyrido[2,3-d]pyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Triazolopyrimidine derivatives: These compounds also feature a fused pyrimidine ring and are studied for their antimicrobial properties.
Uniqueness
(3-chlorophenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone is unique due to the presence of the 3-chlorophenyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other pyrido[4,3-d]pyrimidine derivatives and contributes to its potential as a versatile compound in various research fields.
属性
IUPAC Name |
(3-chlorophenyl)-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O/c15-12-3-1-2-10(6-12)14(19)18-5-4-13-11(8-18)7-16-9-17-13/h1-3,6-7,9H,4-5,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYRIVTCEMFNCIB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CN=CN=C21)C(=O)C3=CC(=CC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(2-(Diethylamino)ethyl)-1-(2-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2367878.png)

![1-(2,3-dihydro-1H-indol-1-yl)-2-({1-[(furan-2-yl)methyl]-5-(4-methoxyphenyl)-1H-imidazol-2-yl}sulfanyl)ethan-1-one](/img/structure/B2367883.png)
![N-(5-chloro-2-methylphenyl)-2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2367884.png)
![2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2367885.png)
![N-(2,5-dimethoxyphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2367886.png)
![1,3-Dimethyl-7-[(3-methylphenyl)methyl]-8-(3-phenylpropylsulfanyl)purine-2,6-dione](/img/new.no-structure.jpg)




![5-ethyl-2-{[1-(pyrazine-2-carbonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B2367897.png)
